molecular formula C15H19N3O B2737078 (5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-3-yl)methanone CAS No. 2202116-99-0

(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-3-yl)methanone

Cat. No. B2737078
CAS RN: 2202116-99-0
M. Wt: 257.337
InChI Key: LKXSEUDYRWXCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-3-yl)methanone, also known as CPHCPP, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications.

Scientific Research Applications

a. Antitumor Activity: Compounds containing the 1,2,4-oxadiazole moiety, similar to our compound, have demonstrated antitumor properties. Researchers have explored their use in cancer treatment . Further investigations into the specific mechanisms and potential therapeutic applications are warranted.

b. Neurological Disorders: The pyridine fragment is present in various drugs used to treat neurological conditions. For instance:

Organic Synthesis

Aziridines, which can be derived from our compound, serve as important intermediates in organic synthesis. They grant access to various heterocyclic compounds that are otherwise challenging to synthesize. Additionally:

a. Cytotoxic Properties: N-substituted aziridines exhibit cytotoxic properties by inhibiting cancer cell growth through DNA alkylation. These derivatives have potential as antitumor agents .

b. Hydrazinolysis Reaction: Our compound can be used to obtain N-aminoaziridines via hydrazinolysis. These intermediates are precursors for biologically active substances used to treat respiratory diseases .

Material Science

While not extensively explored, the unique structure of our compound could inspire novel materials with specific properties. Further research is needed to uncover its potential in this field.

properties

IUPAC Name

(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-15(11-2-1-5-16-6-11)18-9-12-7-17(14-3-4-14)8-13(12)10-18/h1-2,5-6,12-14H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXSEUDYRWXCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CN(CC3C2)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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